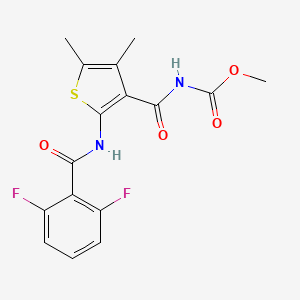

Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic carbamate derivative characterized by a thiophene core substituted with methyl groups at positions 4 and 3. The 2-position features a 2,6-difluorobenzamido moiety, while the 3-position is functionalized with a carbonylcarbamate group. Its design combines lipophilic (methyl, difluorophenyl) and polar (carbamate) groups, balancing solubility and membrane permeability .

Properties

IUPAC Name |

methyl N-[2-[(2,6-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O4S/c1-7-8(2)25-15(11(7)13(21)20-16(23)24-3)19-14(22)12-9(17)5-4-6-10(12)18/h4-6H,1-3H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKWUKAXIYXWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C=CC=C2F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Thiophene’s lower electronegativity may enhance π-π stacking interactions in biological systems.

- The 2,6-difluorobenzamido group likely improves metabolic stability and target binding affinity compared to non-fluorinated analogs .

Thiazole/Thiophene Derivatives

Thiazole- and thiophene-containing carbamates exhibit structural parallels:

Key Observations :

- Thiophene’s electron-rich nature may confer different reactivity compared to thiazole derivatives, influencing pharmacokinetics.

- The target compound’s 4,5-dimethyl groups on thiophene could sterically hinder enzymatic degradation, enhancing bioavailability .

Lipophilicity and Pharmacokinetics

Lipophilicity (log k) is a critical parameter for bioavailability. highlights HPLC-derived log k values for chlorophenyl carbamates, which range from 1.8–2.5 . By comparison:

- Higher lipophilicity may improve cell membrane penetration but reduce aqueous solubility, necessitating formulation adjustments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature) to form the amide intermediate .

- Step 2 : Carbamate formation via reaction of the intermediate with methyl chloroformate in the presence of a coupling agent like HATU or DCC .

- Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while extended reaction times (>8 hours) improve conversion rates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the amide and carbamate groups. The 2,6-difluorobenzamido moiety shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.6 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS validate molecular weight (e.g., [M+H] at m/z 423.3) and detect impurities .

Advanced Research Questions

Q. How can researchers design analogs of this compound to improve bioactivity, and what structural features correlate with efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Fluorine Substitution : The 2,6-difluorobenzamido group enhances lipophilicity and membrane permeability, as shown in similar thiophene derivatives .

- Carbamate Linker : Methyl carbamate increases metabolic stability compared to ethyl analogs, based on comparative pharmacokinetic studies .

- Analog Synthesis : Replace the 4,5-dimethylthiophene core with dihydrothieno[2,3-c]pyridine (see ) to modulate π-π stacking interactions .

Q. How do researchers resolve contradictions in biological activity data across studies (e.g., antibacterial vs. antifungal efficacy)?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for MIC determinations. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) .

- Mechanistic Studies : Employ fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate membrane disruption (bactericidal) from metabolic inhibition (fungistatic) modes of action .

Q. What computational approaches predict the compound’s interaction with biological targets, and how are these models validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI), a target for antibacterial agents. The difluorobenzamido group shows strong hydrophobic interactions in the active site .

- Validation : Overlay docking poses with X-ray structures of FabI-inhibitor complexes (PDB: 3GNS). Correlate binding scores (ΔG) with experimental IC values from enzyme inhibition assays .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.